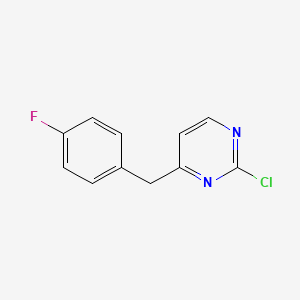

2-Chloro-4-(4-fluorobenzyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(4-fluorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H8ClFN2 and a molecular weight of 222.65 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and a 4-fluorobenzyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine typically involves the reaction of 4-fluorobenzyl chloride with 2-chloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Chloro-4-(4-fluorobenzyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts for coupling reactions and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-4-(4-fluorobenzyl)pyrimidine exhibit significant anticancer properties. For instance, fluorinated pyrimidines have been shown to act as inhibitors of DNA polymerases, which are crucial for cancer cell proliferation. A study highlighted the synthesis of various fluorinated pyrimidines that demonstrated potent activity against different cancer cell lines, suggesting a promising role for this compound in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of studies have demonstrated that fluorinated pyrimidines possess enhanced biocidal effects against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with increased potency attributed to the presence of fluorine atoms .

Case Study 1: Anticancer Research

In a study focusing on the anticancer effects of pyrimidine derivatives, researchers synthesized a range of compounds including this compound. These compounds were tested against various cancer cell lines, revealing that those with fluorinated substituents exhibited superior inhibition of cell growth compared to their non-fluorinated counterparts. The mechanism was linked to the disruption of DNA synthesis pathways .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Fluorinated Analog 1 | MCF-7 | 20 |

| Non-fluorinated Analog | MCF-7 | 35 |

Case Study 2: Antimicrobial Efficacy

Another significant study explored the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-fluorobenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Chloro-4-(4-fluorobenzyl)pyrimidine can be compared with other similar compounds, such as:

- 2-Chloro-4-(2-fluorophenyl)pyrimidine

- 2-Chloro-4-(3-fluorophenyl)pyrimidine

- 2-Chloro-4-(phenylsulfanyl)pyrimidine

These compounds share the pyrimidine core structure but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The unique combination of chloro and 4-fluorobenzyl groups in this compound imparts distinct properties that make it valuable for specific research applications.

Actividad Biológica

2-Chloro-4-(4-fluorobenzyl)pyrimidine is an organic compound characterized by its pyrimidine ring structure, which includes a chloro substituent at the 2-position and a 4-fluorobenzyl group at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various receptors and pathways.

- Molecular Formula : C₁₁H₈ClFN₂

- Molecular Weight : 222.65 g/mol

- Structure : The presence of both chloro and fluorobenzyl groups contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research on pyrimidine derivatives has shown promising results in various biological applications, including:

- Antimicrobial Activity : Similar pyrimidine compounds have demonstrated effectiveness against bacteria and fungi.

- Anticancer Properties : Pyrimidine derivatives have been explored for their cytotoxic effects on cancer cell lines.

- Receptor Modulation : Some derivatives act as selective serotonin receptor agonists and inhibitors in cancer therapy.

Antimicrobial Activity

A study highlighted that compounds with structural similarities to this compound exhibited antibacterial properties against pathogens such as E. coli and S. aureus. For example, derivatives containing specific functional groups showed significant inhibition, indicating that the chloro and fluorobenzyl substituents may enhance antimicrobial efficacy .

Anticancer Activity

Research has demonstrated that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, a related compound was noted for its ability to induce apoptosis in HeLa cells, with an EC50 value indicating effective concentration levels . Another study reported that modified pyrimidines exhibited improved anti-proliferative activity, suggesting that the unique structural features of this compound could influence similar outcomes .

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some compounds have been shown to inhibit enzyme activity by binding to active sites, thereby modulating biochemical pathways crucial for cellular function .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Exhibits different electronic properties |

| 2-Chloro-5-bromopyrimidine | Bromine at the 5 position | Enhanced reactivity due to bromine's leaving ability |

| 2-Amino-4-(4-fluorobenzyl)pyrimidine | Amino group instead of chloro | Potentially greater biological activity |

| 2-Chloro-6-methylpyrimidine | Methyl group at the 6 position | Altered steric properties affecting reactivity |

This table illustrates how variations in substituent groups can significantly impact the biological activity and chemical behavior of pyrimidine derivatives.

Propiedades

IUPAC Name |

2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENNICMWSFFCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.